4-bromo-2-((E)-{[(4-ethylanilino)(oxo)acetyl]hydrazono}methyl)phenyl 4-ethoxybenzoate
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Overview
Description
4-bromo-2-((E)-{[(4-ethylanilino)(oxo)acetyl]hydrazono}methyl)phenyl 4-ethoxybenzoate is a complex organic compound with a molecular formula of C31H31BrN4O6 and a molecular weight of 635.52 g/mol . This compound is notable for its unique structure, which includes a bromine atom, ethylanilino group, and ethoxybenzoate moiety. It is used in various scientific research applications due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-2-((E)-{[(4-ethylanilino)(oxo)acetyl]hydrazono}methyl)phenyl 4-ethoxybenzoate typically involves multiple steps. The starting materials include 4-bromo-2-ethylaniline and 4-ethoxybenzoic acid. The synthetic route involves the following steps:
Formation of the Hydrazone Intermediate: The 4-bromo-2-ethylaniline is reacted with an appropriate hydrazine derivative under acidic conditions to form the hydrazone intermediate.
Acylation Reaction: The hydrazone intermediate is then acylated using an acylating agent such as acetic anhydride or acetyl chloride to form the acetylated hydrazone.
Coupling Reaction: The acetylated hydrazone is coupled with 4-ethoxybenzoic acid in the presence of a coupling reagent like dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-bromo-2-((E)-{[(4-ethylanilino)(oxo)acetyl]hydrazono}methyl)phenyl 4-ethoxybenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
4-bromo-2-((E)-{[(4-ethylanilino)(oxo)acetyl]hydrazono}methyl)phenyl 4-ethoxybenzoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-bromo-2-((E)-{[(4-ethylanilino)(oxo)acetyl]hydrazono}methyl)phenyl 4-ethoxybenzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with DNA: Binding to DNA and affecting gene expression.
Modulating Receptor Activity: Interacting with cellular receptors and modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- **4-bromo-2-((E)-{(2-(cyclohexylamino)carbonyl)anilinoacetyl]hydrazono}methyl)phenyl 4-ethoxybenzoate
- **4-bromo-2-((E)-{(2-(4-morpholinylcarbonyl)anilinoacetyl]hydrazono}methyl)phenyl 4-methylbenzoate
Uniqueness
4-bromo-2-((E)-{[(4-ethylanilino)(oxo)acetyl]hydrazono}methyl)phenyl 4-ethoxybenzoate is unique due to its specific structural features, such as the ethylanilino group and ethoxybenzoate moiety. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
CAS No. |
769148-78-9 |
---|---|
Molecular Formula |
C26H24BrN3O5 |
Molecular Weight |
538.4 g/mol |
IUPAC Name |
[4-bromo-2-[(E)-[[2-(4-ethylanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 4-ethoxybenzoate |
InChI |
InChI=1S/C26H24BrN3O5/c1-3-17-5-10-21(11-6-17)29-24(31)25(32)30-28-16-19-15-20(27)9-14-23(19)35-26(33)18-7-12-22(13-8-18)34-4-2/h5-16H,3-4H2,1-2H3,(H,29,31)(H,30,32)/b28-16+ |
InChI Key |
LCTUKCZVWRZDFY-LQKURTRISA-N |
Isomeric SMILES |
CCC1=CC=C(C=C1)NC(=O)C(=O)N/N=C/C2=C(C=CC(=C2)Br)OC(=O)C3=CC=C(C=C3)OCC |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C(=O)NN=CC2=C(C=CC(=C2)Br)OC(=O)C3=CC=C(C=C3)OCC |
Origin of Product |
United States |
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